molecular formula C19H14FN3S B3400238 4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine CAS No. 1040658-38-5

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine

Cat. No. B3400238
CAS RN: 1040658-38-5
M. Wt: 335.4 g/mol
InChI Key: QIUVOGFLFBQSMP-UHFFFAOYSA-N
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Description

“4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives . Pyrazolo[1,5-a]pyrazine derivatives are nitrogen-containing heterocycles that have been employed in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Scientific Research Applications

Antitubercular Agents

The compound has been found to be effective in the treatment of tuberculosis . A study elucidated the conceptualization and synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds . The results revealed that eight compounds manifested noteworthy activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values of ≤21.25 μM .

Antibacterial Activity

The compound has also shown significant antibacterial activity . Compounds displayed significant antibacterial activity against various strains .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated significant antifungal activity . Two compounds in the study showed significant antifungal activity .

Cytotoxicity Testing

The compound has been evaluated for its potential cytotoxicity to the Vero cell line via the MTT assay, revealing IC 50 values surpassing 375 μM, indicative of minimal cytotoxicity .

In Silico Studies

In silico studies were conducted on these target molecules to better understand their action mechanisms . The in silico investigations suggest that the target enzyme involved in the action of the compounds may be DprE1 .

ADME Properties and Physicochemical Characteristics

The compound’s ADME properties, physicochemical characteristics, and drug-like qualities were predicted using in silico methods .

DFT Studies

DFT studies were performed to examine the electronic properties of the compound .

Synthesis

The compound can be synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .

Mechanism of Action

properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-2-phenylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3S/c20-16-8-4-5-14(11-16)13-24-19-18-12-17(15-6-2-1-3-7-15)22-23(18)10-9-21-19/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUVOGFLFBQSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Fluorobenzyl)thio)-2-phenylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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